molecular formula C21H23N3O2 B11003831 4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide

4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide

Cat. No.: B11003831
M. Wt: 349.4 g/mol
InChI Key: PRWFUBYZZSZCJA-UHFFFAOYSA-N
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Description

4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide is a complex organic compound with a unique structure that includes an indole moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 1-(propan-2-yl)-1H-indole-3-carboxylic acid with 4-aminobenzamide in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-({3-[1H-indol-3-yl]propanoyl}amino)benzamide
  • 4-({3-[1-(methyl)-1H-indol-3-yl]propanoyl}amino)benzamide
  • 4-({3-[1-(ethyl)-1H-indol-3-yl]propanoyl}amino)benzamide

Uniqueness

4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide is unique due to the presence of the isopropyl group on the indole moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-[3-(1-propan-2-ylindol-3-yl)propanoylamino]benzamide

InChI

InChI=1S/C21H23N3O2/c1-14(2)24-13-16(18-5-3-4-6-19(18)24)9-12-20(25)23-17-10-7-15(8-11-17)21(22)26/h3-8,10-11,13-14H,9,12H2,1-2H3,(H2,22,26)(H,23,25)

InChI Key

PRWFUBYZZSZCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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